3-(3-氨基丙基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Aniline synthesis by amination (arylation) is a common method for the synthesis of anilines . The process involves the use of various catalysts and ligands, and can provide a diverse set of primary (hetero)aryl amines in high yields with various functional groups .

Molecular Structure Analysis

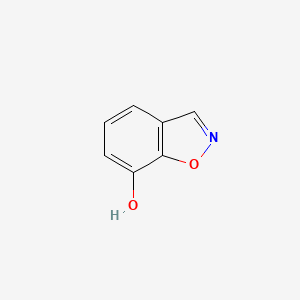

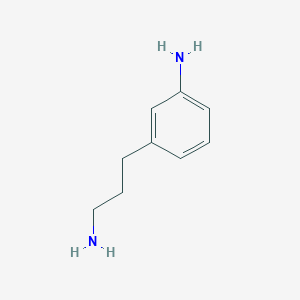

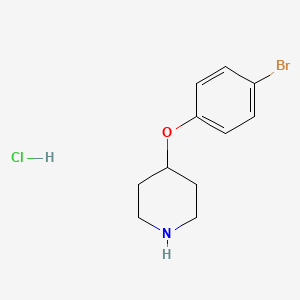

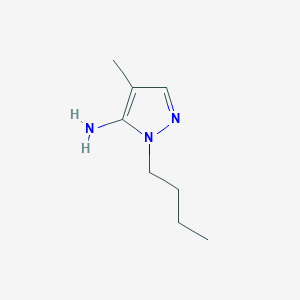

The molecular formula of 3-(3-Aminopropyl)aniline is C9H14N2 . The structure of aniline compounds have the formula C6H5NH2 with a phenyl group (C6H5) attached to the amino group (NH2) .

Chemical Reactions Analysis

3-Aminopropyltriethoxysilane (APTES) is a silane widely used to supply amino groups for further modifications on various materials . It has been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .

Physical And Chemical Properties Analysis

Aniline, a compound similar to 3-(3-Aminopropyl)aniline, has a boiling point of about 184°C and a melting point of about -6°C . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .

科学研究应用

Biosensing Applications

3-(3-Aminopropyl)aniline: is utilized in the development of biosensors. The compound’s ability to form stable monolayers on oxide surfaces makes it ideal for surface functionalization. This functionalization is crucial for biosensors as it allows for the effective immobilization of bioreceptors, leading to enhanced sensitivity and selectivity .

Surface Modification of Metal Oxide Nanoparticles

The compound serves as a silanization agent for modifying metal oxide nanoparticle surfaces. By introducing amine groups, it improves the dispersibility and anti-bacterial properties of nanoparticles. These modified nanoparticles have direct applications in electrochemical sensors , catalysts , and Pickering emulsions .

Biomedical Applications

In the biomedical field, 3-(3-Aminopropyl)aniline -modified nanoparticles are used for drug delivery systems. The amine functionality allows for the attachment of various organic, inorganic, or biochemical entities, which are essential for targeted drug delivery and medical imaging .

Industrial Applications

The compound’s ability to modify surfaces makes it valuable in industrial applications. It provides a linkage for numerous attachments necessary for contaminant removal and catalyst immobilization , which are critical in environmental and chemical engineering processes .

Scientific Research

In scientific research, 3-(3-Aminopropyl)aniline is used for creating functionalized surfaces that can interact with a wide range of biomolecules. This interaction is fundamental for studies in molecular biology , chemistry , and material science .

Stretchable Strain Sensor Development

The compound is also used in the development of stretchable strain sensors. By polymerizing aniline on substrates like PDMS (polydimethylsiloxane) and modifying the surface with 3-(3-Aminopropyl)aniline , researchers can create sensors that have applications in wearable technology and robotics .

安全和危害

未来方向

3-(3-Aminopropyl)aniline and similar compounds have potential for various applications. For instance, a study has shown that a receptor based on tris(3-aminopropyl)amine exhibited high binding strength towards azide anion . Another study demonstrated the use of aniline in the preparation of stretchable strain sensors . These studies suggest potential future directions in the development of sensors and other applications.

属性

IUPAC Name |

3-(3-aminopropyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCINXWHNYBINL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616578 |

Source

|

| Record name | 3-(3-Aminopropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminopropyl)aniline | |

CAS RN |

332363-16-3 |

Source

|

| Record name | 3-(3-Aminopropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)